Clindamycin B
Overview
Description
Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It is available in three forms: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide .
Synthesis Analysis
Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin . The synthesis of clindamycin involves chemical modifications to provide in vivo reversible derivatives that might be utilized in special dosage forms . For instance, clindamycin-loaded nanofibers of polylactic acid, elastin, and gelatin have been prepared for potential application as wound dressings .Molecular Structure Analysis
Clindamycin is available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .Chemical Reactions Analysis
Clindamycin undergoes various chemical reactions. For instance, it reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-colored triiodide ions (I3−) . Furthermore, clindamycin can be chemically modified to improve taste properties, and a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin have been synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of clindamycin can vary depending on the form of the drug (e.g., clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide). For instance, different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures of clindamycin phosphate, resulting in different moisture stabilities .Scientific Research Applications
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Dermatology
- Application : Clindamycin is widely used to treat a range of skin and soft tissue infections. It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation .
- Method of Application : While oral clindamycin can theoretically be used to treat acne, in practice, topical clindamycin has been a mainstay acne treatment in dermatology for many years .
- Results : Certain clinical presentations of folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa are also responsive to clindamycin, demonstrating its suitability and versatility as a treatment option .
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Pharmacology and Pharmacokinetics
- Application : Clindamycin is a lincosamide antibiotic approved for adults and children as a drug of choice for systemic treatment of staphylococcal, streptococcal, and gram-positive anaerobic bacterial infections .
- Method of Application : Because of its profile and high bioavailability, it is commonly used as part of an oral multimodal alternative for prolonged parenteral antibiotic regimens, e.g., to treat bone and joint or prosthesis-related infections .
- Results : Clindamycin is also frequently used for (surgical) prophylaxis in the event of beta-lactam allergy .
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Respiratory Infections
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Pelvic Inflammatory Disease
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Malaria
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Prevention of Premature Births
- Application : Clindamycin has been proven to decrease the risk of premature births in women diagnosed with bacterial vaginosis during early pregnancy .
- Method of Application : It is usually administered orally or through vaginal cream .
- Results : It reduces the risk of premature births to about a third of the risk of untreated women .
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Osteomyelitis and Joint Infections
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Strep Throat
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Pneumonia
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Acute Otitis Media
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Endocarditis
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Methicillin-Resistant Staphylococcus Aureus (MRSA)
Safety And Hazards
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYIIRIOVIPLI-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin B | |
CAS RN |
18323-43-8 | |
Record name | Clindamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLINDAMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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